molecular formula C14H20BrN3O2 B1401700 tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 1563531-91-8

tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1401700
CAS No.: 1563531-91-8
M. Wt: 342.23 g/mol
InChI Key: ADMYVKKTTLNLTB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridine and tert-butyl piperazine-1-carboxylate.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of suitable solvents and catalysts.

    Reaction Steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate can undergo substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Chemistry: tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds. It is valuable in the development of new chemical entities and the study of reaction mechanisms.

Biology and Medicine: In biological and medicinal research, this compound is used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate
  • 1-Boc-4-(4-formylphenyl)piperazine

Comparison:

  • Structural Differences: While these compounds share a piperazine core, they differ in the substituents attached to the piperazine ring. For example, tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate has a bromophenyl group instead of a bromopyridine group.
  • Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds can undergo.
  • Applications: Each compound has unique applications based on its structure. For instance, tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate is particularly useful in pharmaceutical research due to its specific structural features.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable tool in scientific research and industrial production.

Biological Activity

tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate, with the CAS number 1563531-91-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20BrN3O2
  • Molecular Weight : 342.23 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a 4-bromopyridine moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The bromopyridine moiety enhances binding affinity to specific receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could influence mood and anxiety disorders.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(4-bromopyridin-3-yl)piperazine derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

A study focusing on structurally related compounds revealed significant anticancer activity against several cancer cell lines. The presence of the bromine atom in the pyridine ring appears to enhance cytotoxic effects by promoting apoptosis in cancer cells.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)<10
MCF-7 (Breast Cancer)<15
HeLa (Cervical Cancer)<12

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Animal models have demonstrated anxiolytic and antidepressant-like effects, suggesting potential applications in treating mood disorders.

Study 1: Anticancer Activity

In a study published by MDPI, derivatives of piperazine were tested for their ability to induce apoptosis in cancer cells. This compound was found to significantly reduce cell viability in A549 and MCF-7 cell lines, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of similar piperazine derivatives. The study utilized behavioral assays in mice to evaluate anxiety-like behaviors. Results indicated that administration of this compound resulted in significant reductions in anxiety-related behaviors compared to control groups .

Properties

IUPAC Name

tert-butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMYVKKTTLNLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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